molecular formula C13H19NO2 B7839149 D-Phenylalanine, 1,1-dimethylethyl ester CAS No. 6404-30-4

D-Phenylalanine, 1,1-dimethylethyl ester

Cat. No.: B7839149
CAS No.: 6404-30-4
M. Wt: 221.29 g/mol
InChI Key: QOISWWBTZMFUEL-LLVKDONJSA-N
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Description

D-Phenylalanine, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of 221.30 g/mol . It is an ester derivative of D-Phenylalanine, an essential aromatic amino acid. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, 1,1-dimethylethyl ester typically involves the esterification of D-Phenylalanine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. This method enhances the efficiency and yield of the product while maintaining high purity standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-Phenylalanine, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-Phenylalanine, 1,1-dimethylethyl ester involves its interaction with various molecular targets. It acts as a precursor to neurotransmitters such as dopamine and norepinephrine, influencing mood and cognitive functions. The compound may also inhibit the degradation of enkephalins, which are natural pain-relieving peptides .

Comparison with Similar Compounds

  • L-Phenylalanine, 1,1-dimethylethyl ester
  • D-Phenylalanine, 3-bromo-, 1,1-dimethylethyl ester
  • D-Phenylalanine tert-butyl ester hydrochloride

Comparison: D-Phenylalanine, 1,1-dimethylethyl ester is unique due to its specific esterification with tert-butyl alcohol, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in pharmaceuticals and research .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOISWWBTZMFUEL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701280159
Record name D-Phenylalanine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-30-4
Record name D-Phenylalanine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6404-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Phenylalanine 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701280159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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